2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone
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Overview
Description
2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone is an organic compound that features a pyrrolidine ring and an aminophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone typically involves the reaction of 4-nitrophenol with pyrrolidine followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of hydrazine and palladium on carbon as a catalyst for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Bis(4-aminophenoxy)phenylsilane: Another compound with similar structural features, used in polymer chemistry.
4-(4-Aminophenoxy)phthalonitrile: Used in the synthesis of phthalonitrile resins.
Uniqueness
2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone is unique due to its combination of a pyrrolidine ring and an aminophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-(4-aminophenoxy)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHLABSLKUOIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415454 |
Source
|
Record name | 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76870-05-8 |
Source
|
Record name | 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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